molecular formula C9H7NO2S B14774637 Methyl 3-cyano-3-(thiophen-2-yl)acrylate

Methyl 3-cyano-3-(thiophen-2-yl)acrylate

Cat. No.: B14774637
M. Wt: 193.22 g/mol
InChI Key: OYQHQTBZUGGDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group (–CN) and a thiophene ring, which is a sulfur-containing heterocycle. Cyanoacrylates are known for their adhesive properties and are widely used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and thiophene-2-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted cyanoacrylates with various functional groups.

Scientific Research Applications

Methyl (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of adhesives, coatings, and sealants due to its strong bonding properties.

Mechanism of Action

The mechanism of action of methyl (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thiophene ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: Similar structure with an ethyl ester group instead of a methyl ester.

    Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate: Contains a methyl-substituted thiophene ring.

    (E)-Ethyl-2-cyano-3-(1H-pyrrol-2-yl)acrylate: Features a pyrrole ring instead of a thiophene ring.

    (E)-Ethyl-2-cyano-3-(furan-2-yl)acrylate: Contains a furan ring instead of a thiophene ring.

Uniqueness

Methyl (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate is unique due to its specific combination of a cyano group and a thiophene ring, which imparts distinct electronic and steric properties. These characteristics make it a versatile compound for various chemical reactions and applications in different fields.

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

methyl 3-cyano-3-thiophen-2-ylprop-2-enoate

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)5-7(6-10)8-3-2-4-13-8/h2-5H,1H3

InChI Key

OYQHQTBZUGGDGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C(C#N)C1=CC=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.